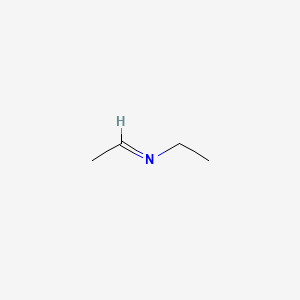
Ethanamine, N-ethylidene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethylideneethylamine is a type of imine, which is a functional group formed by the condensation reaction between a primary amine and an aldehyde or ketone. It consists of a carbon-nitrogen double bond with an ethyl group attached to the nitrogen atom and an ethylidene group attached to the carbon atom .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-ethylideneethylamine is typically synthesized through the condensation reaction between ethylamine and acetaldehyde. The reaction involves mixing the primary amine (ethylamine) with the aldehyde (acetaldehyde) under controlled conditions to form the imine. The reaction is usually carried out in an anhydrous solvent such as ethanol or methanol, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of n-ethylideneethylamine can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts, such as acid catalysts, can also enhance the reaction rate and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-ethylideneethylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction of n-ethylideneethylamine can yield primary amines.
Substitution: The imine group can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed in substitution reactions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Primary amines.
Substitution: Various substituted imines or amines depending on the nucleophile used.
Scientific Research Applications
N-ethylideneethylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: N-ethylideneethylamine is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of n-ethylideneethylamine involves its interaction with various molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-ethylidenepropylamine: Similar structure but with a propyl group instead of an ethyl group.
N-methylideneethylamine: Similar structure but with a methyl group instead of an ethyl group.
N-ethylidenemethylamine: Similar structure but with an ethylidene group instead of an ethyl group
Uniqueness
N-ethylideneethylamine is unique due to its specific combination of an ethyl group and an ethylidene group attached to the imine functional group. This unique structure imparts distinct chemical reactivity and properties, making it valuable in various synthetic and industrial applications .
Properties
CAS No. |
1190-79-0 |
|---|---|
Molecular Formula |
C4H9N |
Molecular Weight |
71.12 g/mol |
IUPAC Name |
N-ethylethanimine |
InChI |
InChI=1S/C4H9N/c1-3-5-4-2/h3H,4H2,1-2H3 |
InChI Key |
ARYPXRGDKSAXBV-UHFFFAOYSA-N |
Canonical SMILES |
CCN=CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















